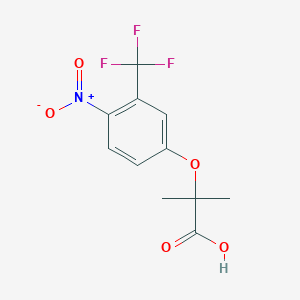
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic acid, also known as MPPA, is a synthetic compound that has been widely used in scientific research for its ability to inhibit the activity of protein phosphatase 2A (PP2A). PP2A is a key regulator of many cellular processes, including cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in the development of various diseases, including cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid works by binding to the catalytic subunit of PP2A and inhibiting its activity. This leads to the accumulation of phosphorylated proteins, which can have a variety of downstream effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, suppression of cell proliferation, and inhibition of tumor growth. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid in lab experiments is its specificity for PP2A, which allows researchers to study the effects of inhibiting this specific protein phosphatase without affecting other cellular processes. However, one limitation of 2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid. For example, further studies could be conducted to investigate the role of PP2A in the development of other diseases, such as Parkinson's disease and cardiovascular disease. Additionally, new derivatives of 2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid could be synthesized and tested for their efficacy and specificity in inhibiting PP2A. Finally, 2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid could be used as a tool to identify new therapeutic targets for a variety of diseases, including cancer and Alzheimer's disease.
Métodos De Síntesis
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid can be synthesized using a multistep process involving the reaction of 3-(trifluoromethyl)phenol with 2-bromo-2-methylpropionic acid, followed by nitration of the resulting product with nitric acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid has been used extensively in scientific research to investigate the role of PP2A in various cellular processes and disease states. For example, 2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. It has also been used to study the mechanisms underlying the development of Alzheimer's disease and to identify potential therapeutic targets for this debilitating condition.
Propiedades
Número CAS |
62100-47-4 |
|---|---|
Nombre del producto |
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid |
Fórmula molecular |
C11H10F3NO5 |
Peso molecular |
293.2 g/mol |
Nombre IUPAC |
2-methyl-2-[4-nitro-3-(trifluoromethyl)phenoxy]propanoic acid |
InChI |
InChI=1S/C11H10F3NO5/c1-10(2,9(16)17)20-6-3-4-8(15(18)19)7(5-6)11(12,13)14/h3-5H,1-2H3,(H,16,17) |
Clave InChI |
XGVKNHXDSPEWJX-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)OC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
SMILES canónico |
CC(C)(C(=O)O)OC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



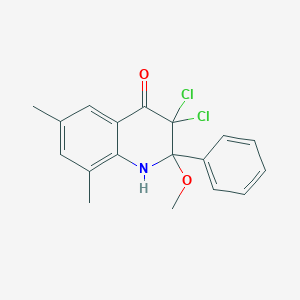
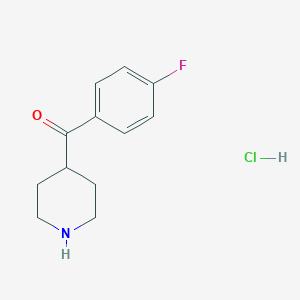
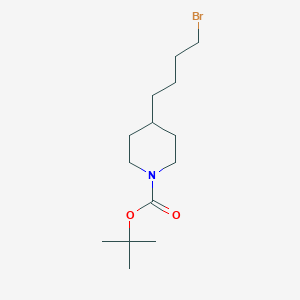
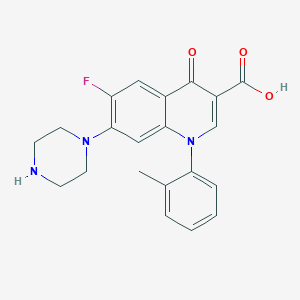


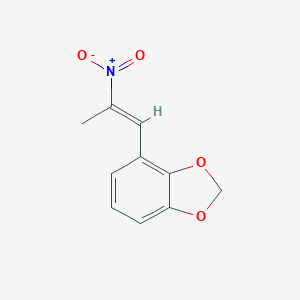
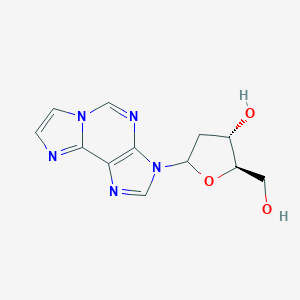
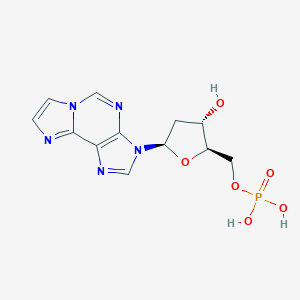
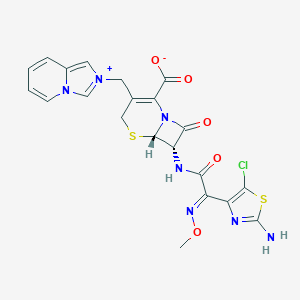
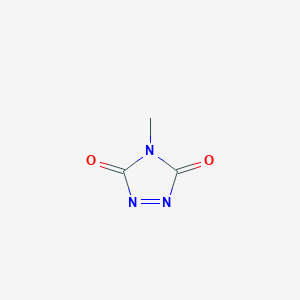

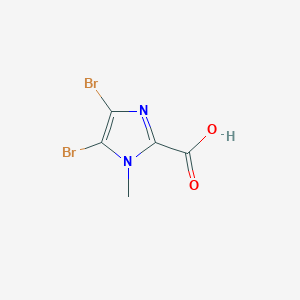
![5-[(Dimethylamino)methyl]-2-furanmethanol](/img/structure/B123954.png)